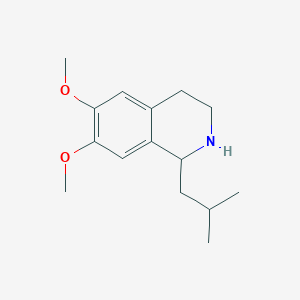![molecular formula C26H28FN3O4 B256297 2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B256297.png)
2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as FLX475 and has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
FLX475 exerts its effects by binding to a specific site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. FLX475 binds to a site on the receptor that is distinct from the site where glutamate binds, leading to a reduction in the activity of the receptor.
Biochemical and Physiological Effects:
FLX475 has been found to have a wide range of biochemical and physiological effects. Some of the effects include:
1. Inhibition of NMDA receptor activity: FLX475 has been shown to reduce the activity of the NMDA receptor by binding to a specific site on the receptor.
2. Reduction in pro-inflammatory cytokine production: FLX475 has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Induction of cell cycle arrest and apoptosis: FLX475 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
FLX475 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: FLX475 is a highly potent compound that can be used at low concentrations in experiments.
2. Specificity: FLX475 binds to a specific site on the NMDA receptor, making it a specific tool for studying the activity of this receptor.
3. Wide range of effects: FLX475 has a wide range of effects, making it a valuable tool for studying various physiological and biochemical processes.
Some of the limitations of FLX475 include:
1. Limited solubility: FLX475 has limited solubility in aqueous solutions, making it difficult to use in some experiments.
2. Potential off-target effects: FLX475 may have off-target effects on other receptors or enzymes, leading to unintended effects in experiments.
3. Lack of in vivo data: While FLX475 has been extensively studied in vitro, there is limited data on its effects in vivo.
将来の方向性
There are several future directions for research on FLX475. Some of these include:
1. Development of new cancer therapies: FLX475 has shown promise as a potential candidate for the development of new cancer therapies. Future research could focus on optimizing the compound for use in clinical trials.
2. Development of new immunomodulatory therapies: FLX475 has also shown promise as a potential candidate for the development of new immunomodulatory therapies. Future research could focus on optimizing the compound for use in clinical trials.
3. Study of the role of NMDA receptors in neurological disorders: FLX475 has been shown to modulate the activity of NMDA receptors in the brain. Future research could focus on studying the role of these receptors in neurological disorders such as epilepsy and Alzheimer's disease.
4. Optimization of synthesis methods: Future research could focus on optimizing the synthesis methods for FLX475 to improve yields and reduce costs.
In conclusion, FLX475 is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. While the compound has several advantages and limitations for lab experiments, future research could lead to the development of new therapies and a better understanding of its mechanisms of action.
合成法
FLX475 can be synthesized using a multistep process that involves several chemical reactions. The synthesis begins with the reaction of 4-fluorobenzene with cyclohexylmagnesium bromide to produce 4-fluorophenylcyclohexylmethanol. This intermediate is then reacted with morpholine and para-toluenesulfonic acid to produce the morpholine derivative. The final step involves the reaction of the morpholine derivative with phthalic anhydride to produce FLX475.
科学的研究の応用
FLX475 has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where FLX475 has been studied include:
1. Cancer Research: FLX475 has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
2. Immunology: FLX475 has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to reduce inflammation in animal models of autoimmune diseases, making it a potential candidate for the development of new immunomodulatory therapies.
3. Neurology: FLX475 has been found to modulate the activity of glutamate receptors in the brain. The compound has been shown to reduce the severity of seizures in animal models of epilepsy, making it a potential candidate for the development of new antiepileptic therapies.
特性
製品名 |
2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
|---|---|
分子式 |
C26H28FN3O4 |
分子量 |
465.5 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C26H28FN3O4/c27-19-5-7-20(8-6-19)30-24(32)21-9-4-18(16-22(21)25(30)33)23(31)28-17-26(10-2-1-3-11-26)29-12-14-34-15-13-29/h4-9,16H,1-3,10-15,17H2,(H,28,31) |
InChIキー |
KGSNCNRHZBGVGB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F)N5CCOCC5 |
正規SMILES |
C1CCC(CC1)(CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)


![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)